Édétate disodique

Vue d'ensemble

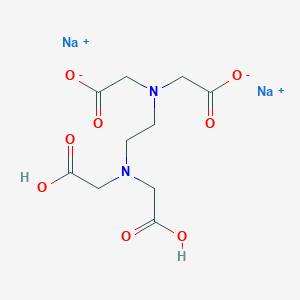

Description

L'édétate de sodium, également connu sous le nom d'acide éthylènediaminetétraacétique disodique, est un agent chélatant largement utilisé dans divers domaines tels que la médecine, la chimie et l'industrie. Il s'agit d'un dérivé de l'acide éthylènediaminetétraacétique (EDTA) et est connu pour sa capacité à se lier aux ions métalliques, formant des complexes stables. Cette propriété le rend précieux dans les applications où la séquestration des ions métalliques est requise.

Mécanisme D'action

Target of Action

Edetate disodium primarily targets divalent and trivalent ions such as calcium, magnesium, and zinc . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .

Mode of Action

Edetate disodium acts as a chelating agent, forming complexes with its targets . This interaction results in the reduction of the concentrations of these ions in the blood . The chelate formed by edetate disodium is then excreted in the urine .

Biochemical Pathways

The chelation process affects various biochemical pathways. By reducing the concentrations of calcium, magnesium, and zinc ions in the blood, edetate disodium can influence pathways that rely on these ions. For instance, calcium is essential for signal transduction in neurons, muscle contraction, and blood clotting. Therefore, the chelation of calcium can affect these processes .

Pharmacokinetics

Edetate disodium exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . The chelate formed by disodium edetate is excreted in urine, with 50% excreted within the first hour and over 95% within 24 hours, indicating a relatively short biological half-life .

Result of Action

The molecular and cellular effects of edetate disodium’s action primarily involve the reduction of calcium, magnesium, and zinc ion concentrations in the blood . This can lead to various effects, depending on the specific ions involved and their roles in the body. For instance, the chelation of calcium ions can affect signal transduction in neurons, muscle contraction, and blood clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of edetate disodium. For instance, the presence of other ions in the body can affect the chelation process. Additionally, the pH of the environment can influence the stability of the chelate formed by edetate disodium . .

Applications De Recherche Scientifique

L'édétate de sodium a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme titrant dans les titrages complexométriques pour déterminer les concentrations d'ions métalliques.

Biologie : Employé en biologie moléculaire pour l'élimination des cations divalents qui peuvent interférer avec les réactions enzymatiques.

Mécanisme d'action

Le principal mécanisme d'action de l'édétate de sodium implique la chélation, où il se lie aux ions métalliques par ses groupes carboxylate et amine. Cette liaison forme un complexe stable et soluble dans l'eau qui peut être excrété de l'organisme. Le processus de chélation réduit la concentration d'ions métalliques libres, atténuant ainsi leurs effets toxiques .

Analyse Biochimique

Biochemical Properties

Edetate Disodium forms chelates with the cations of calcium and many divalent and trivalent metals . This property makes it an effective inhibitor of metalloproteases, enzymes that require a metal ion for their activity . By chelating the metal ion, Edetate Disodium can prevent these enzymes from carrying out their catalytic functions .

Cellular Effects

In cells, Edetate Disodium can influence various processes by its ability to chelate metal ions. For instance, it can affect cell signaling pathways that rely on metal ions as cofactors . Additionally, it can impact gene expression and cellular metabolism by interfering with metal-dependent enzymes and proteins .

Molecular Mechanism

At the molecular level, Edetate Disodium exerts its effects primarily through its chelating ability. It binds to metal ions in the active sites of enzymes, thereby inhibiting their activity . This can lead to changes in gene expression and other cellular processes that rely on these enzymes .

Temporal Effects in Laboratory Settings

Over time, Edetate Disodium remains stable and does not degrade significantly . In in vitro or in vivo studies, its long-term effects on cellular function are primarily due to its continued inhibition of metal-dependent enzymes .

Dosage Effects in Animal Models

The effects of Edetate Disodium can vary with different dosages in animal models . At low doses, it can effectively inhibit metalloproteases without causing significant adverse effects. At high doses, it may lead to toxicity due to excessive chelation of essential metal ions .

Metabolic Pathways

Edetate Disodium is involved in metabolic pathways primarily through its interaction with metal-dependent enzymes . By inhibiting these enzymes, it can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Edetate Disodium is distributed throughout cells and tissues via passive diffusion . It does not interact significantly with transporters or binding proteins, but its distribution can be influenced by the presence of metal ions, which it readily chelates .

Subcellular Localization

Edetate Disodium does not have specific subcellular localization and is found throughout the cell . Its activity and function do not depend on targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'édétate de sodium est généralement synthétisé à partir d'éthylènediamine, de formaldéhyde et de cyanure de sodium. La réaction implique la formation d'EDTA tétrasodique, qui est ensuite converti en forme disodique. Le processus peut être résumé comme suit :

Réaction de l'éthylènediamine avec le formaldéhyde et le cyanure de sodium : Cette étape donne l'EDTA tétrasodique.

Conversion en EDTA disodique : L'EDTA tétrasodique est traité avec un acide pour produire l'EDTA disodique.

Méthodes de production industrielle

Dans les environnements industriels, la production d'édétate de sodium implique des réactions à grande échelle dans des conditions contrôlées. Les matières premières sont mélangées dans des réacteurs, et la réaction est soigneusement surveillée pour garantir l'obtention du produit souhaité. Le produit final est ensuite purifié et standardisé pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

L'édétate de sodium subit plusieurs types de réactions chimiques, impliquant principalement ses propriétés chélatantes :

Chélation : Il forme des complexes stables avec des ions métalliques tels que le calcium, le magnésium et le fer.

Réactions de substitution : Il peut participer à des réactions de substitution où les ions métalliques sont remplacés par d'autres ions dans le complexe.

Réactifs et conditions courants

Réactifs : Les réactifs courants comprennent les sels métalliques (par exemple, le chlorure de calcium, le sulfate de magnésium) et les acides (par exemple, l'acide chlorhydrique).

Conditions : Les réactions sont généralement effectuées en solutions aqueuses à un pH neutre à légèrement alcalin.

Produits principaux

Les principaux produits des réactions impliquant l'édétate de sodium sont des complexes métal-EDTA, qui sont très stables et solubles dans l'eau .

Comparaison Avec Des Composés Similaires

L'édétate de sodium est souvent comparé à d'autres agents chélatants tels que :

EDTA disodique calcique : Structure similaire, mais contient des ions calcium. Principalement utilisé pour l'intoxication au plomb.

EDTA tétrasodique : Contient quatre ions sodium et est utilisé dans des applications industrielles pour ses fortes propriétés chélatantes.

Conclusion

L'édétate de sodium est un composé polyvalent ayant des applications significatives dans divers domaines. Sa capacité à former des complexes stables avec les ions métalliques le rend précieux tant en recherche scientifique que dans les procédés industriels. Comprendre sa préparation, ses réactions et ses applications permet de mieux comprendre son rôle crucial dans la science et la technologie modernes.

Activité Biologique

Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) is a chelating agent widely used in various fields, including medicine, agriculture, and environmental science. Its biological activity is primarily attributed to its ability to bind metal ions, which can influence various biochemical processes. This article discusses the biological activities of EDTA-2Na, focusing on its antimicrobial properties, effects on plant pathogens, and applications in heavy metal remediation.

Antimicrobial Properties

EDTA-2Na exhibits significant antimicrobial activity against a range of microorganisms. It has been shown to enhance the efficacy of antibiotics and other antimicrobial agents through chelation of essential metal ions required for microbial growth.

Case Study: Synergistic Effects with Lysozyme

A study investigated the synergistic antibacterial effects of lysozyme combined with EDTA-2Na against Enterococcus faecalis and Porphyromonas endodontalis. The results indicated that the combination significantly increased antibacterial activity compared to lysozyme alone, with enhancements ranging from 1.2 to 3.7 times depending on the concentration of lysozyme used . This synergy suggests that EDTA-2Na can potentiate the effects of other antimicrobial agents.

Antifungal Activity

EDTA-2Na has demonstrated antifungal properties, particularly against various Fusarium species. Research indicates that it effectively inhibits fungal growth and affects cell wall integrity.

Research Findings: Inhibition of Fusarium Graminearum

In a controlled study, EDTA-2Na was applied to inhibit Fusarium graminearum, a significant phytopathogen. The treatment resulted in a reduction of disease severity by up to 92% at concentrations ranging from 1 mM to 8 mM . Additionally, EDTA-2Na decreased the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium species, by inhibiting key genes involved in its production .

Table: Effects of EDTA-2Na on Fungal Growth

| Concentration (mM) | Disease Severity Reduction (%) | DON Production Inhibition (%) |

|---|---|---|

| 1 | 59 | Not assessed |

| 2 | 79 | Not assessed |

| 4 | 92 | 47% |

| 8 | 92 | 57.3% |

The biological activity of EDTA-2Na is largely due to its chelating properties, which allow it to bind divalent and trivalent metal ions such as calcium, magnesium, and iron. This binding can disrupt essential biochemical pathways in microorganisms and plants.

Impact on Cell Wall and Permeability

Studies have shown that EDTA-2Na affects cell wall formation and permeability in fungi. Scanning electron microscopy revealed that fungal cells treated with EDTA-2Na exhibited structural damage compared to untreated controls . This disruption may lead to increased susceptibility to environmental stresses.

Application in Heavy Metal Remediation

EDTA-2Na is also employed in environmental science for its ability to chelate heavy metals, facilitating their removal from contaminated sites.

Case Study: Detection of Heavy Metals

Recent studies have utilized electrospun polymeric fibers encapsulated with EDTA-2Na for detecting heavy metals like lead. The developed sensing materials demonstrated high sensitivity and robustness against interfering substances . This application underscores the versatility of EDTA-2Na beyond its biological activities.

Propriétés

Numéro CAS |

139-33-3 |

|---|---|

Formule moléculaire |

C10H16N2NaO8 |

Poids moléculaire |

315.23 g/mol |

Nom IUPAC |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

Clé InChI |

KHJWSKNOMFJTDN-UHFFFAOYSA-N |

Impuretés |

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Point d'ébullition |

252 |

Color/Form |

White powder |

Densité |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

Point d'éclair |

Flash point is> 100 °C, |

melting_point |

300 °C (decomposes) |

Key on ui other cas no. |

139-33-3 |

Description physique |

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

7379-28-4 17421-79-3 |

Solubilité |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

Synonymes |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Pression de vapeur |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.